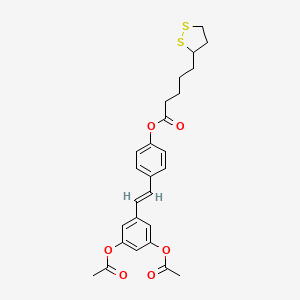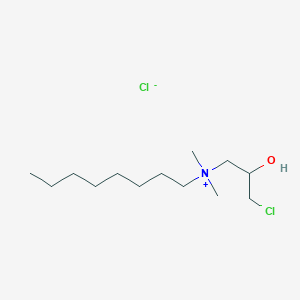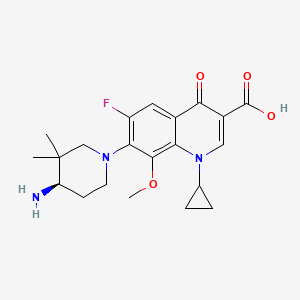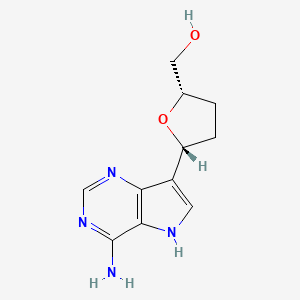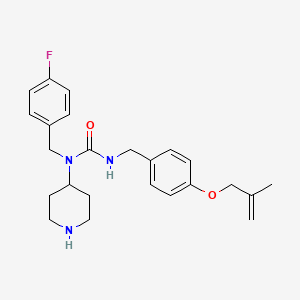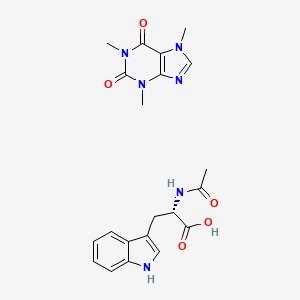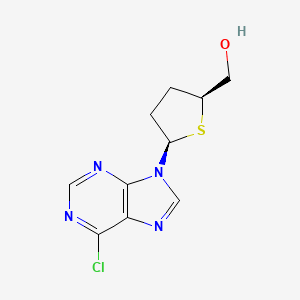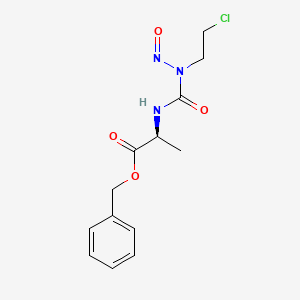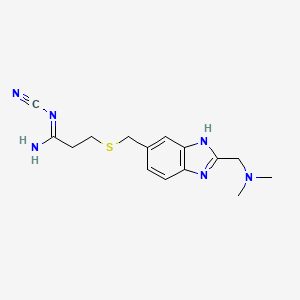
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- is a complex organic compound with a molecular formula of C₁₆H₂₀N₆S This compound is characterized by the presence of a benzimidazole ring, a cyano group, and a dimethylamino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Dimethylamino Group: The benzimidazole intermediate is then reacted with formaldehyde and dimethylamine to introduce the dimethylamino group at the 2-position of the benzimidazole ring.
Thioether Formation: The next step involves the reaction of the dimethylamino-substituted benzimidazole with a suitable thiol compound to form the thioether linkage.
Cyano Group Addition: Finally, the cyano group is introduced through a nucleophilic substitution reaction using cyanogen bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids and proteins, affecting their function. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The dimethylamino group can modulate the compound’s solubility and membrane permeability, influencing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Propanimidamide, N-cyano-3-(((2-((diaminomethylene)amino)-5-thiazolyl)methyl)thio)-
- Propanimidamide, N-cyano-3-(((2-((guanidino)-5-thiazolyl)methyl)thio)-
Uniqueness
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.
Propiedades
Número CAS |
92979-93-6 |
|---|---|
Fórmula molecular |
C15H20N6S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N'-cyano-3-[[2-[(dimethylamino)methyl]-3H-benzimidazol-5-yl]methylsulfanyl]propanimidamide |
InChI |
InChI=1S/C15H20N6S/c1-21(2)8-15-19-12-4-3-11(7-13(12)20-15)9-22-6-5-14(17)18-10-16/h3-4,7H,5-6,8-9H2,1-2H3,(H2,17,18)(H,19,20) |
Clave InChI |
DJOMVSVZDIEEQT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=NC2=C(N1)C=C(C=C2)CSCCC(=NC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


